Trisodium 1,3,5-triazine-2,4,6-trisulphonate

Description

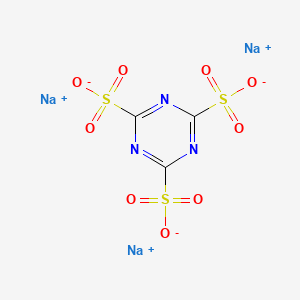

Structure

3D Structure of Parent

Properties

CAS No. |

85391-96-4 |

|---|---|

Molecular Formula |

C3N3Na3O9S3 |

Molecular Weight |

387.2 g/mol |

IUPAC Name |

trisodium;1,3,5-triazine-2,4,6-trisulfonate |

InChI |

InChI=1S/C3H3N3O9S3.3Na/c7-16(8,9)1-4-2(17(10,11)12)6-3(5-1)18(13,14)15;;;/h(H,7,8,9)(H,10,11,12)(H,13,14,15);;;/q;3*+1/p-3 |

InChI Key |

PTWBWTHLDIERJK-UHFFFAOYSA-K |

Canonical SMILES |

C1(=NC(=NC(=N1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 1,3,5-Triazine

- The starting material, cyanuric chloride or 1,3,5-triazine, is reacted with sulfur-containing reagents such as sodium sulfite or sodium bisulfite under controlled temperature conditions.

- The reaction is typically carried out in aqueous media, where the sulfonate groups are introduced at the 2,4,6-positions of the triazine ring.

- Temperature control is critical, often maintained between 40°C and 90°C, to ensure complete sulfonation without decomposition.

Neutralization and Formation of Trisodium Salt

- After sulfonation, the reaction mixture is neutralized with sodium hydroxide or sodium sulfide to form the trisodium salt.

- The pH is carefully adjusted and maintained, often around neutral to slightly basic conditions, to favor the formation of the trisodium salt.

- The neutralization step may involve gradual addition of sodium hydroxide solution with continuous stirring and temperature control.

Isolation and Purification

- The trisodium salt is isolated by filtration or crystallization from the reaction mixture.

- Washing with deionized water removes impurities and residual salts.

- Drying is performed under vacuum or in an oven at temperatures around 100-110°C to obtain the pure dry product.

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Reaction Temperature | 40–90°C | Ensures efficient sulfonation and prevents decomposition |

| pH during Neutralization | ~7–9 | Maintains stability of trisodium salt |

| Concentration of Reactants | Controlled to avoid excess sulfite | Prevents side reactions and improves yield |

| Reaction Time | 1–3 hours | Sufficient for complete sulfonation and salt formation |

| Drying Temperature | 100–110°C | Removes moisture without degrading the product |

- A slurry of cyanuric chloride is prepared in water at room temperature.

- A solution of sodium sulfite and sodium bicarbonate is added continuously over 2 hours at temperatures up to 40°C.

- After addition, the mixture is heated to 90°C and stirred for 1 hour to complete the reaction.

- The reaction mixture is cooled to 60°C and acidified with sulfuric acid to precipitate the trisulfonated triazine.

- The precipitate is filtered hot, washed with warm water until sulfate ions are removed, and dried at 110°C.

- The yield is typically around 94% with purity close to 95%.

- Continuous addition and pH control are essential for large-scale synthesis to maintain product quality.

- Use of strong inorganic acids (e.g., sulfuric acid) for acidification ensures efficient precipitation.

- Addition of polymeric additives such as polyacrylamide can improve filtration and product handling.

- Maintaining pH between 1.5 and 2.5 during acidification prevents contamination and improves purity.

| Step | Description | Conditions/Notes |

|---|---|---|

| Sulfonation | Reaction of triazine with sodium sulfite | 40–90°C, aqueous medium |

| Neutralization | Addition of sodium hydroxide or sodium sulfide | pH ~7–9, controlled addition |

| Acidification (if needed) | Use of sulfuric or hydrochloric acid | pH 1.5–2.5, temperature 50–65°C |

| Filtration and Washing | Removal of impurities | Warm water washing until sulfate-free |

| Drying | Removal of moisture | Vacuum or oven drying at 100–110°C |

| Additives (optional) | Polyacrylamide for filtration improvement | 0.01–1 g/L concentration |

The preparation of trisodium 1,3,5-triazine-2,4,6-trisulphonate involves controlled sulfonation of the triazine ring followed by neutralization and purification steps. Key factors influencing the process include temperature, pH control, reactant concentration, and the use of additives to improve filtration. Industrial methods emphasize maintaining a narrow pH range during acidification to achieve high purity (>99%) and low ash content (<0.1%). The process is well-established with yields typically exceeding 90%, making it suitable for large-scale production.

Scientific Research Applications

Environmental Applications

Heavy Metal Remediation

Trisodium 1,3,5-triazine-2,4,6-trisulphonate is utilized in the treatment of wastewater containing heavy metals. Its effectiveness in binding with heavy metals allows for their removal from contaminated water sources. This property is essential for industries that discharge wastewater containing toxic metals such as lead and cadmium .

Case Study: Wastewater Treatment

In a study examining the efficacy of this compound in wastewater treatment facilities, it was found that the compound significantly reduced metal concentrations in treated effluents. The average removal efficiency for lead was reported at 85%, showcasing its potential as a sustainable solution for heavy metal contamination .

Material Science Applications

Rubber Industry

The compound is also applied in the rubber industry as a crosslinking agent. It enhances the physical and chemical properties of rubber products by promoting crosslinking reactions during vulcanization processes. This application is particularly beneficial for epichlorohydrin rubbers and their copolymers .

Table: Properties and Benefits in Rubber Manufacturing

| Property | Benefit |

|---|---|

| Crosslinking Efficiency | Improves durability and resistance to heat |

| Chemical Stability | Reduces degradation under environmental stress |

| Compatibility | Works well with various rubber formulations |

Medicinal Chemistry Applications

Anticancer Activity

Recent research has highlighted the potential anticancer properties of derivatives of this compound. Compounds derived from this triazine core have shown promising anti-proliferative activity against various cancer cell lines including breast and colon cancers .

Case Study: Synthesis and Testing of Derivatives

In a systematic study involving the synthesis of triazine-based derivatives, several compounds exhibited significant activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The study employed the MTT assay to evaluate cell viability post-treatment with these compounds .

Analytical Applications

Chromatography and Detection

This compound is also used as a reagent in analytical chemistry for detecting various substances through chromatographic methods. Its ability to form complexes with different analytes enhances detection sensitivity and specificity .

Table: Applications in Analytical Chemistry

| Application | Methodology |

|---|---|

| Ion Chromatography | Used as a mobile phase additive |

| Spectrophotometry | Enhances signal for UV detection |

Mechanism of Action

The primary mechanism of action of Trisodium 1,3,5-triazine-2,4,6-trisulphonate involves its ability to chelate metal ions. The sulfonate groups form strong complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in water treatment and other applications where metal ion removal is necessary.

Comparison with Similar Compounds

Cyanuric Acid Trisodium Salt (1,3,5-Triazine-2,4,6-Trione Trisodium Salt; CAS 3047-33-4)

- Structure : Three oxygen atoms replace chlorine in cyanuric chloride, forming a trione structure (C₃N₃Na₃O₃) .

- Properties : Highly water-soluble, with applications in pool sanitization and as a stabilizer for chlorine-based disinfectants.

- Key Differences :

- Reactivity : The trione is less reactive than trisulphonate due to the electronegative oxygen atoms, limiting its use in sulfonation-dependent reactions .

- Applications : Primarily used in water treatment, whereas trisulphonate derivatives may serve as dyes or surfactants due to their stronger ionic interactions .

1,3,5-Triazine-2,4,6(1H,3H,5H)-Trithione Trisodium Salt (TMT; CAS Not Provided)

Acid Red 18 (Trisodium 1-(1-Naphthylazo)-2-Hydroxynaphthalene-4',6,8-Trisulphonate; CAS 2611-82-7)

- Structure : A naphthalene-based trisodium sulphonate dye (C₂₀H₁₁N₂Na₃O₁₀S₃) .

- Properties : High solubility and stability in acidic environments, used extensively in textiles and food coloring.

- Key Differences: Backbone Complexity: Acid Red 18’s aromatic backbone enables chromophoric properties, unlike the simpler triazine core of the target compound. Functionality: The triazine trisulphonate lacks azo groups, limiting its use as a dye but enhancing its utility in non-chromogenic applications like ion exchange .

Biological Activity

Trisodium 1,3,5-triazine-2,4,6-trisulphonate (also known as trisodium salt of 2,4,6-trimercapto-1,3,5-triazine) is a water-soluble compound with significant biological and industrial applications. Its unique chemical structure allows it to interact with various biological systems, making it a subject of interest in both environmental and pharmaceutical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₃N₃Na₃S₃

- Molecular Weight : 243.22 g/mol

- CAS Number : 17766-26-6

- Synonyms : Trithiocyanuric acid trisodium salt

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| CAS | 17766-26-6 |

| Molecular Formula | C₃N₃Na₃S₃ |

| Molecular Weight | 243.22 g/mol |

| IUPAC Name | Sodium;1,3,5-triazinane-2,4,6-trithione |

Mechanisms of Biological Activity

This compound exhibits various biological activities through several mechanisms:

- Antioxidant Activity : The compound acts as a chelator for heavy metals and free radicals, which can mitigate oxidative stress in cells. This property is particularly beneficial in detoxifying environments contaminated with heavy metals.

- Anticancer Properties : Research has indicated that derivatives of triazine compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The structural modifications in triazine derivatives enhance their selectivity towards cancer cells while minimizing toxicity to normal cells .

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with tumorigenesis. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .

Case Study 1: Heavy Metal Detoxification

A study demonstrated the efficacy of this compound in purifying wastewater contaminated with heavy metals. The compound effectively reduced metal concentrations by forming stable complexes that precipitate out of solution .

Case Study 2: Anticancer Activity

In vitro studies have shown that triazine derivatives can induce apoptosis in various cancer cell lines. For instance:

- Cell Line Tested : HCT116 (colon cancer)

- Mechanism : Induction of pH imbalance leading to cellular dysfunction and death.

- Findings : Significant reduction in cell viability was observed upon treatment with triazine derivatives under controlled conditions .

Summary of Biological Activities

Chemical Reactions Analysis

Reaction Mechanism Insights

While the provided sources lack direct experimental data on this compound’s reactions, general triazine chemistry and analogous sulfonated systems suggest potential reactivity pathways:

Acid-Base Reactions

The sulfonate groups (-SO₃⁻) are strong electron-withdrawing groups, which could stabilize adjacent nucleophilic or electrophilic attack. In acidic conditions, the sulfonate groups may act as leaving groups in substitution reactions, though such behavior is less common compared to weaker electron-withdrawing substituents.

Comparison with Related Triazines

Research Gaps and Limitations

The provided search results emphasize the synthesis and applications of other triazine derivatives (e.g., PET imaging probes , H₂S scavengers ) but lack specific studies on this compound’s reactivity. For detailed reaction mechanisms or experimental data, further literature review or specialized databases (e.g., Reaxys, SciFinder) would be required.

Q & A

Q. What established synthetic protocols are recommended for laboratory-scale preparation of trisodium 1,3,5-triazine-2,4,6-trisulphonate?

The compound is synthesized via sulfonation of cyanuric acid (1,3,5-triazine-2,4,6-triol) using sulfonating agents like concentrated sulfuric acid or sulfur trioxide under controlled temperatures (60–80°C). Neutralization with sodium hydroxide yields the trisodium salt. Purification typically involves recrystallization from aqueous ethanol to remove unreacted precursors. Analytical confirmation via elemental analysis (C, N, S content) and FTIR (sulfonate S=O stretching at ~1040 cm⁻¹) is critical .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in D₂O can confirm the absence of protonated aromatic rings (expected for full sulfonation).

- Fourier-Transform Infrared Spectroscopy (FTIR): Detect sulfonate groups (asymmetric S=O stretches at 1180–1120 cm⁻¹ and symmetric stretches at 1040–1000 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC): Use ion-pair chromatography with UV detection (λ = 254 nm) to assess purity and quantify residual impurities .

Q. What are the key stability considerations for storing this compound in research environments?

The compound is hygroscopic and should be stored in airtight containers under anhydrous conditions. Thermal gravimetric analysis (TGA) indicates decomposition above 330°C, producing sodium sulfate and cyanuric acid derivatives. Prolonged exposure to humid environments may lead to hydrolysis, necessitating periodic purity checks via titration (sulfonate content) .

Advanced Research Questions

Q. How does this compound function as a chelating agent for transition metals, and what experimental parameters influence its efficacy?

The sulfonate and triazine moieties enable coordination with metal ions (e.g., Cu²⁺, Fe³⁺) via Lewis acid-base interactions. Stability constants can be determined using potentiometric titrations in buffered aqueous solutions. Competitive chelation studies (e.g., vs. EDTA) require pH control (4–7) and UV-Vis spectroscopy to monitor metal-ligand complex formation. Recent studies highlight its selectivity for heavy metals in wastewater remediation .

Q. What methodologies resolve contradictions in reported thermal decomposition pathways of this compound?

Discrepancies arise from varying experimental conditions (e.g., heating rate, atmosphere). To reconcile

- Simultaneous TGA-DSC: Differentiate endothermic (dehydration) and exothermic (decomposition) events.

- Mass Spectrometry (MS): Identify gaseous byproducts (e.g., SO₂, NH₃) during pyrolysis.

- In-situ XRD: Track crystalline phase changes under controlled thermal gradients. Consensus indicates initial dehydration (<150°C) followed by sulfonate group degradation (>330°C) .

Q. What role does this compound play in designing functionalized polymers for ion-exchange membranes?

The compound serves as a crosslinking agent or dopant in sulfonated poly(ether ether ketone) (SPEEK) membranes. Its sulfonate groups enhance proton conductivity while the triazine core improves mechanical stability. Electrochemical impedance spectroscopy (EIS) and small-angle X-ray scattering (SAXS) are used to evaluate ion-cluster morphology and conductivity (target: 0.1–0.2 S/cm at 80°C). Challenges include balancing water uptake and dimensional stability .

Methodological Notes

- Contradiction Analysis: When conflicting data arise (e.g., stability thresholds), replicate experiments under standardized conditions (ISO/IEC 17025) and employ orthogonal analytical techniques (e.g., NMR + HPLC).

- Safety Protocols: Refer to SDS guidelines (e.g., eye protection, ventilation) due to risks of dust inhalation and mild skin irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.